8-Nitro[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Nitro[1,2,4]triazolo[4,3-a]pyridine is a nitrogenous heterocyclic compound with the molecular weight of 164.12 . It is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H4N4O2/c11-10(12)5-2-1-3-9-4-7-8-6(5)9/h1-4H . This indicates that the molecule consists of 6 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Chemical Properties
8-Nitro[1,2,4]triazolo[4,3-a]pyridine derivatives have been synthesized through various methods. For instance, cyclization of 2-hydrazino-8-nitropyridine with formic acid leads to the formation of these compounds. Catalytic hydrogenation and reduction with stannous chloride in acidic conditions yield various triazolopyridines (Bouteau, Lancelot, & Robba, 1990). Another method involves the reaction of nitroalkanes with hydrazinylquinolines and bis-2,4-dihydrazinylpyrimidines in polyphosphoric acid, producing various 1,2,4-triazolo[4,3-a]pyridines (Aksenov et al., 2020).
Pharmaceutical and Biological Applications
Several derivatives of this compound exhibit significant antibacterial activity. For example, certain compounds have shown higher antibacterial activity against Salmonella typhi compared to some commercial antibiotics (Sadana, Mirza, Aneja, & Prakash, 2003). Additionally, these compounds have demonstrated potential anticancer properties by inducing differentiation in neuroblastoma cancer cells (Aksenov et al., 2020).
Agricultural Applications
Some 1,2,4-triazolo[4,3-a]pyridine derivatives possess herbicidal activities against various weeds and are safe for crops like corn, cotton, and rice. These compounds could be promising lead compounds for new herbicide development (Liu et al., 2015).
Structural and Crystallographic Studies
X-ray diffraction analysis has been used to determine the structure of various derivatives, which has implications for both pharmaceutical development and application in crystal engineering (Wang et al., 2018). These structural studies are essential for understanding the electronic and intermolecular interactional characteristics of these compounds.
Properties
IUPAC Name |
8-nitro-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-2-1-3-9-4-7-8-6(5)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXTGMZHIZTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297517 | |
Record name | 8-Nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31040-09-2 | |
Record name | s-Triazolo[4, 8-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Nitro[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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